N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea
Description
N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea (IUPAC name: 1-[(4-tert-butylphenyl)methyl]-3-isoquinolin-5-ylurea) is a urea derivative characterized by its bifunctional aromatic and aliphatic substituents. Its structure includes:
- Isoquinolin-5-yl group: A nitrogen-containing heterocycle known for enhancing binding affinity to biological targets, particularly in kinase inhibition .
This compound is registered under identifiers such as BDBM50147083, CHEMBL323134, and SCHEMBL4019245, with applications explored in medicinal chemistry and agrochemical research .
Properties
CAS No. |
648420-65-9 |
|---|---|
Molecular Formula |
C23H26N4O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1-[[4-(cyclohexylamino)phenyl]methyl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C23H26N4O/c28-23(27-22-8-4-5-18-16-24-14-13-21(18)22)25-15-17-9-11-20(12-10-17)26-19-6-2-1-3-7-19/h4-5,8-14,16,19,26H,1-3,6-7,15H2,(H2,25,27,28) |
InChI Key |
PRXJHPGFUZPMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)CNC(=O)NC3=CC=CC4=C3C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Cyclohexylamino Intermediate: : The first step involves the reaction of cyclohexylamine with a suitable phenyl derivative to form the cyclohexylamino intermediate. This reaction is usually carried out under mild conditions using a solvent such as ethanol or methanol.
-
Coupling with Isoquinolinyl Derivative: : The cyclohexylamino intermediate is then coupled with an isoquinolinyl derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step typically requires an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran.
-
Formation of the Urea Linkage: : The final step involves the formation of the urea linkage by reacting the coupled intermediate with a suitable isocyanate or carbamate. This reaction is usually carried out under reflux conditions in a solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
-
Substitution: : The compound can undergo substitution reactions, where functional groups on the phenyl or isoquinolinyl rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Halogens, alkylating agents, nucleophiles; reactions are carried out in solvents like dichloromethane, acetonitrile, or dimethylformamide under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea has a wide range of scientific research applications, including:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules
-
Biology: : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
-
Medicine: : The compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the areas of cancer treatment, anti-inflammatory agents, and antimicrobial agents.
-
Industry: : In industrial applications, the compound is used in the development of specialty chemicals, such as corrosion inhibitors, surfactants, and polymer additives. It is also utilized in the formulation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[4-(Cyclohexylamino)phenyl]methyl}-N’-isoquinolin-5-ylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
-
Enzyme Inhibition: : The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This mechanism is particularly relevant in the context of drug development, where enzyme inhibitors are used to modulate biochemical pathways.
-
Receptor Binding: : The compound may interact with cellular receptors, triggering or blocking signaling pathways. This interaction can lead to changes in cellular behavior, such as proliferation, differentiation, or apoptosis.
-
DNA Intercalation: : The compound can intercalate into the DNA double helix, disrupting the normal function of nucleic acids. This mechanism is relevant in the context of anticancer research, where DNA intercalators are used to inhibit tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives are widely studied for their structural versatility and bioactivity. Below is a detailed comparison of N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea with structurally related compounds:
Structural and Functional Group Analysis
Chemical Reactivity
- Urea Core Stability: The urea moiety (-NH-C(=O)-NH-) is susceptible to hydrolysis under acidic/basic conditions. However, the bulky 4-(cyclohexylamino)phenylmethyl group may sterically protect the urea bond, enhancing metabolic stability compared to N-propyl analogs .
- Halogen Effects : Unlike fluorophenyl or chlorophenyl derivatives (e.g., N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide ), the target compound lacks halogens, reducing electronegativity but increasing hydrophobicity.
Biological Activity
N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies and findings.
Chemical Structure
The compound features a urea linkage between an isoquinoline moiety and a cyclohexylamino-substituted phenyl group. This structural configuration is believed to contribute to its biological activity, particularly in targeting specific enzymes and receptors.
Anticancer Properties
Research has indicated that derivatives of isoquinolin-5-ylurea, including the compound , exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of non-small cell lung cancer (NSCLC) cell lines, demonstrating IC50 values in the nanomolar range for specific mutations of the epidermal growth factor receptor (EGFR) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | A431 (EGFR WT) | >1000 | - |
| Similar Derivative | H1975 (EGFR L858R/T790M) | 41 | 61-fold |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. It has been noted that certain isoquinolinones demonstrate dual-action capabilities, including antioxidant properties and inhibition of α-glucosidase, which is relevant for diabetes management . The mechanism appears to involve non-competitive inhibition, as indicated by kinetic studies.
Table 2: Enzyme Inhibition Activity
| Compound | Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|---|
| This compound | α-Glucosidase | Non-competitive | 14.8 |
| Similar Derivative | Lipoperoxidation | Mixed | 13.7 |
Study 1: Antiproliferative Effects on Lung Cancer
In a recent study focusing on furanopyrimidine-based compounds, it was found that structural modifications significantly impacted cellular potency against lung cancer cell lines. The presence of cyclohexyl groups increased selectivity for mutant EGFR over wild-type EGFR, suggesting that similar modifications in this compound could enhance its anticancer efficacy .
Study 2: Dual Action against Metabolic Disorders
Another investigation highlighted the dual action of phenolic isoquinolinones, which included compounds with cyclohexyl moieties similar to this compound. These compounds exhibited both antioxidant activity and significant inhibition of α-glucosidase, suggesting their potential utility in treating metabolic disorders such as diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
